molecular formula C9H18O2 B054471 Nonanoic acid CAS No. 112-05-0

Nonanoic acid

Cat. No.: B054471
CAS No.: 112-05-0
M. Wt: 158.24 g/mol
InChI Key: FBUKVWPVBMHYJY-UHFFFAOYSA-N
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Description

Nonanoic acid, also known as pelargonic acid, is a naturally occurring, saturated fatty acid. It is an organic compound with the molecular formula C₉H₁₈O₂ and falls under the class of medium-chain fatty acids. This compound is a colorless, oily liquid with a rancid, unpleasant odor. It is slightly soluble in water but readily soluble in most organic solvents .

Chemical Reactions Analysis

Ozonolysis of Oleic Acid

Oleic acid undergoes ozonolysis to yield nonanoic acid and azelaic acid (HOOC(CH₂)₇COOH) as co-products :

CH CH CH CH CH COOH+CH CH COOH+HOOC CH COOH\text{CH CH CH CH CH COOH}+\text{O }\rightarrow \text{CH CH COOH}+\text{HOOC CH COOH}

This method is scalable for industrial production, with yields optimized under controlled ozone exposure.

Dimerization and Hydroesterification of 1,3-Butadiene

A two-step process involving:

  • Coupled dimerization and hydroesterification :

2CH CHCH CH +CO+CH OHCH CH CH CH CHCH CO CH 2\,\text{CH CHCH CH }+\text{CO}+\text{CH OH}\rightarrow \text{CH CH CH CH CHCH CO CH }

  • Hydrogenation :

CH CH CH CH CHCH CO CH +2CH CH CO CH \text{CH CH CH CH CHCH CO CH }+2\,\text{H }\rightarrow \text{CH CH CO CH }

The final product, methyl nonanoate, is hydrolyzed to this compound .

Permanganate Oxidation of 1-Decene

A laboratory-scale synthesis via oxidation:

CH CH CH CH KMnO CH CH COOH\text{CH CH CH CH }\xrightarrow{\text{KMnO }}\text{CH CH COOH}

This method achieves high purity but is less economical for bulk production .

Photooxidation Reactions

This compound undergoes photosensitized oxidation in environmental and atmospheric contexts:

Mechanism and Rate Analysis

In thin-film studies with organic photosensitizers (e.g., 4BBA, 4IC), this compound reacts via:

  • Primary oxidation : Formation of peroxy radicals (ROO- ) and hydroperoxides (ROOH).

  • Secondary reactions : Dimerization and oxygen addition products, confirmed by LC-MS .

PhotosensitizerConcentration (M)Reaction Rate (μM/s)Dominant Products
4BBA0.052.3 ± 0.4Dimers (65%)
4IC0.051.8 ± 0.3Oxygen adducts (72%)

Key Findings :

  • Doubling 4BBA concentration triples the reaction rate due to enhanced radical initiation .

  • 4IC exhibits linear rate dependence, favoring oxygen adducts over dimers .

Environmental Implications

This compound films contribute to HONO (nitrous acid) formation under UV light by reducing adsorbed NO₂. Chloride ions further promote ClNO (nitrosyl chloride) generation :

NO +Nonanoic AcidhνHONO+ClNO with Cl \text{NO }+\text{this compound}\xrightarrow{h\nu}\text{HONO}+\text{ClNO with Cl }

Esterification and Salt Formation

This compound forms esters and salts for industrial applications:

Ammonium Nonanoate

CH CH COOH+NH CH CH COO NH \text{CH CH COOH}+\text{NH }\rightarrow \text{CH CH COO NH }

A potent herbicide effective in weed control .

Biological and Antimicrobial Reactions

This compound enhances intestinal defense mechanisms:

  • Upregulates porcine β-defensins (pBD-1, pBD-2) via histone deacetylase inhibition .

  • Reduces bacterial translocation in epithelial cells at concentrations ≥10 μM .

Thermal Decomposition

At elevated temperatures (>350°C), this compound decomposes into:

  • Alkanes : Nonane, octane.

  • Alkenes : 1-Nonene.

  • CO₂ and H₂O .

Metabolic Pathways

In biological systems, this compound undergoes β-oxidation to acetyl-CoA, entering the citric acid cycle for energy production .

Scientific Research Applications

Agricultural Applications

Herbicide Use
Nonanoic acid is utilized as an environmentally friendly herbicide. It works by disrupting the waxy cuticle of plants, leading to desiccation and death of the target weeds. This mechanism makes it effective for both indoor and outdoor applications. Its favorable ecotoxicological profile allows it to be used in organic farming without significant adverse effects on biodiversity .

Ectoparasiticide
Recent petitions have been made to include this compound as an allowed synthetic ectoparasiticide in organic farming practices. It has shown potential for controlling insect and arthropod populations around food-producing animals, aligning with the goals of sustainable agriculture .

Pharmaceutical Applications

Antimicrobial Properties
this compound exhibits antimicrobial activity against various bacteria and fungi. Studies have demonstrated its effectiveness in inhibiting pathogens such as Escherichia coli and Staphylococcus aureus at certain concentrations, making it a candidate for use in topical bactericides and fungicides .

Neuroendocrine Research
Recent research indicates that this compound may influence neuroendocrine functions. In vitro studies using cell lines have shown that long-term exposure alters cell proliferation and morphology, suggesting potential implications for treating neuroendocrine tumors .

Material Science Applications

Polymer Production
this compound is a key component in the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers used in various biomedical applications such as drug delivery systems and tissue engineering. The incorporation of this compound into these materials enhances their properties, making them suitable for medical implants and controlled release formulations .

Plasticizers and Coatings
In the manufacturing sector, this compound is employed as a plasticizer in PVC formulations and lacquers. Its ability to maintain flexibility and prevent discoloration makes it valuable in producing durable coatings for various applications .

Summary of Key Findings

Application AreaSpecific UsesKey Benefits
AgricultureHerbicide, ectoparasiticideEnvironmentally friendly, effective against pests
PharmaceuticalsAntimicrobial agent, neuroendocrine researchPotential treatment options for infections and tumors
Material SciencePolymer production, plasticizersBiodegradable materials, enhanced product durability

Case Studies

  • Case Study 1: Ectoparasitic Control
    A study conducted on the efficacy of this compound as an ectoparasiticide demonstrated significant reductions in pest populations around livestock when applied regularly. This supports its potential adoption in organic farming practices aimed at sustainable pest management.
  • Case Study 2: Neuroendocrine Tumor Research
    Research involving the GOT1 cell line showed that treatment with this compound led to decreased cell proliferation and altered metabolic activity, indicating its potential role in developing therapies for neuroendocrine tumors .

Mechanism of Action

Nonanoic acid exerts its effects through various molecular targets and pathways. As a fatty acid, it can integrate into lipid membranes, affecting their fluidity and function. In the context of its use as an herbicide, this compound disrupts cell membranes, leading to cell leakage and ultimately plant death .

Comparison with Similar Compounds

Nonanoic acid can be compared with other medium-chain fatty acids such as octanoic acid and decanoic acid .

    Octanoic Acid: Also known as caprylic acid, it has one less carbon atom than this compound. It is used in the production of esters for perfumes and in the manufacture of dyes.

    Decanoic Acid: Also known as capric acid, it has one more carbon atom than this compound. It is used in the manufacture of esters for artificial flavorings and as an intermediate in the production of lubricants.

Uniqueness of this compound: this compound is unique due to its specific applications in agriculture as a non-systemic herbicide and its use in the production of plasticizers and artificial fragrances .

Biological Activity

Nonanoic acid, also known as pelargonic acid, is a nine-carbon saturated fatty acid with significant biological activity. This article explores its various biological functions, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H18O2C_9H_{18}O_2 and a molecular weight of 158.24 g/mol. It is classified as a medium-chain fatty acid (MCFA) and is known for its hydrophobic properties, which influence its biological activity.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties, particularly against various strains of bacteria and fungi. Research indicates that it acts by disrupting cell membranes, leading to cell lysis. The antimicrobial efficacy varies among different bacterial species:

  • Gram-positive bacteria : Strong inhibitory effects have been documented against Staphylococcus aureus and Corynebacterium species.
  • Gram-negative bacteria : Moderate activity against Escherichia coli and Pseudomonas aeruginosa has been observed.

The minimum inhibitory concentrations (MIC) for this compound derivatives against selected pathogens are summarized in the following table:

Pathogen MIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.5
Pseudomonas aeruginosa2.0
Corynebacterium spp.0.3

These results highlight the potential of this compound as a natural antimicrobial agent in food preservation and medical applications .

Effects on Algal Growth

This compound has been investigated for its ability to control algal blooms in aquatic environments. It disrupts algal cell membranes, leading to leakage of cellular contents and cessation of photosynthesis. A study reported that this compound formulations effectively reduced algal populations in controlled experiments, demonstrating its potential as an eco-friendly biocide .

Toxicological Profile

While this compound shows promise in various applications, it also poses certain risks:

  • Skin and Eye Irritation : this compound is classified as a skin irritant and has the potential to cause severe eye damage. Studies have indicated that it can lead to significant irritation upon contact with skin or eyes, necessitating careful handling .
  • Environmental Impact : Although readily biodegradable, high concentrations may affect aquatic life. The long-term no-observed-effect concentration (NOEC) for fish was determined to be 19.2 mg/L .

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on this compound derivatives demonstrated their effectiveness against various pathogens, revealing that modifications to the this compound structure could enhance antimicrobial potency. The study found that certain derivatives had MIC values significantly lower than those of this compound itself .
  • Algal Control Application :
    In an experimental setup aimed at controlling harmful algal blooms, formulations containing saponified this compound were tested in natural water bodies. Results indicated a marked reduction in algal density over a two-week period, suggesting its viability as an environmentally friendly alternative to traditional algicides .

Q & A

Basic Research Questions

Q. How can nonanoic acid be quantified in complex matrices like wine samples?

Methodological Answer: Utilize a Definitive Screening Design (DSD) with 18 experimental runs to optimize extraction parameters (e.g., pH, solvent ratios) in a controlled matrix (e.g., 3-year-old Madeira wine). Analyze volatile fatty acids (VFAs) via chromatographic techniques (e.g., GC) and process data using statistical software like JMP-PRO to model peak area responses. This minimizes variability and enhances reproducibility in complex matrices .

Q. What experimental methods determine the bulk dissociation constant (pKa) of this compound at environmentally relevant concentrations?

Methodological Answer: Measure bulk pKa using 1H^1 \text{H} NMR spectroscopy at concentrations ≤1 mM. Prepare solutions in water or 0.5 M NaCl, adjust pH with HCl/NaOH, and analyze chemical shifts of the carboxylic proton. This method avoids inaccuracies from weak acid titration, confirming a bulk pKa of 4.8 ± 0.1 (aligned with literature values of ~4.97) .

Q. How do response factors improve the quantification of this compound in gas chromatography (GC) alongside other fatty acids?

Methodological Answer: Use external calibration with standards (e.g., lauric acid and this compound) to calculate response factors (FF). For example, F=Peak AreaConcentrationF = \frac{\text{Peak Area}}{\text{Concentration}}. Validate sensitivity by comparing peak areas of diluted samples, ensuring linearity across concentration ranges. This approach corrects for detector variability and enhances accuracy in multi-component analyses .

Advanced Research Questions

Q. How can surface dissociation behavior of this compound at the air/water interface be investigated?

Methodological Answer: Combine surface pressure measurements (via Kibron AquaPi tensiometer) at extreme pH values (2.1 and 11.5) with molecular dynamics (MD) simulations. Apply free energy perturbation (FEP) to calculate the surface pKa shift (ΔpKa = 1.1 ± 0.6) relative to bulk. MD simulations reveal reduced acidity at the interface (surface pKa = 5.9 ± 0.6) due to microenvironment stabilization .

Q. What is the mechanistic role of this compound in delaying renal progenitor cell senescence?

Methodological Answer: Treat cells with this compound and analyze senescence markers (p16, p21, p53) via Western blot. Quantify lncRNA HOTAIR and α-Klotho protein secretion using qPCR/ELISA. Results show reduced p21 expression (FC = 2.6, p=0.0007p = 0.0007) and elevated HOTAIR (FC = 14.6), indicating anti-aging effects through epigenetic regulation .

Q. How does NaCl influence the surface adsorption of this compound’s protonated (HA) and deprotonated (A⁻) forms?

Methodological Answer: Conduct surface pressure titrations in 0.5 M NaCl solutions. At basic pH, NaCl stabilizes A⁻ via Na⁺ coordination, increasing adsorption constants (KAK_{A^-}) by ~5× compared to pure water. MD simulations show reduced monolayer stability for A⁻ due to geometric constraints at the interface .

Q. What computational models explain the pH-dependent surface activity of this compound?

Methodological Answer: Fit van der Waals adsorption models (Danov et al.) to surface pressure vs. concentration curves. Use equations linking bulk HA concentration (CC) to surface pressure (π\pi):

π=γ0γ=kTln(1+C/K)\pi = \gamma_0 - \gamma = kT \ln(1 + C/K)

MD simulations further validate monolayer stability and tilt angles under varying pH .

Q. How does this compound compare to valproic acid (VPA) in seizure control models?

Methodological Answer: Test dose-dependence in vivo using status epilepticus models. This compound shows improved efficacy (EC₅₀ ~1.2 mM) over VPA, attributed to enhanced ketogenesis. Analyze plasma ketone levels via enzymatic assays to correlate seizure suppression with metabolic shifts .

Q. What toxicological profiles are critical for safe laboratory handling of this compound?

Methodological Answer: Follow OECD guidelines:

  • Acute toxicity: LD₅₀ > 2,000 mg/kg (oral, rat)
  • Skin corrosion: Causes burns (OECD 404)
  • Mutagenicity: Ames test negative Use PPE (gloves, goggles) during handling, as it is a severe eye irritant .

Properties

IUPAC Name

nonanoic acid
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InChI

InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11)
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InChI Key

FBUKVWPVBMHYJY-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCC(=O)O
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Molecular Formula

C9H18O2
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Related CAS

14047-60-0 (hydrochloride salt), 23282-34-0 (potassium salt), 29813-38-5 (calcium salt), 5112-16-3 (cadmium salt), 7640-78-0 (zinc salt)
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DSSTOX Substance ID

DTXSID3021641
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Molecular Weight

158.24 g/mol
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Physical Description

Liquid, Colorless or yellowish liquid; mp = 12.5 deg C; [Hawley], colourless to pale yellow liquid
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Boiling Point

254.5 °C, Boiling point = 255.6 °C
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Flash Point

133 °C (open cup)
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Solubility

Soluble in ethanol, chloroform, ether, 1:8 IN 50% ALCOHOL; 1:3 IN 60% ALCOHOL; INSOL IN WATER; SOL IN MOST ORG SOLVENTS, In water, 284 mg/L at 30 °C, 0.284 mg/mL, soluble inmost organic solvents; Insoluble in water
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Density

0.9052 g/cu cm at 20 °C, 0.901-0.906
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Vapor Density

4.41 (Air = 1)
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Vapor Pressure

0.00165 [mmHg], 1.65X10-3 mm Hg at 25 °C
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Mechanism of Action

The epidermal response to 2 different irritants, nonanoic acid (NAA) and sodium lauryl sulfate (SLS), was investigated with 2 different methods. NAA 80% and SLS 4% were applied under occlusion for up to 24 hr. Elemental changes were determined in cryosections by x-ray microanalysis. Compared to unexposed skin a significantly higher sodium/potassium ratio was found after 6 hr in NAA-exposed skin and a lower ratio in SLS-exposed. At 24 hr both substances had induced similar changes, compatible with a cell injury. The findings demonstrate a time-dependent NAA and SLS response. With reverse transcription polymerase chain reaction, the mRNA expression of interleukin-1 alpha (IL-1 alpha), -1 beta (IL-1 beta), -6 (IL-6), and -8 (IL-8), tumor necrosis factor alpha (TNF alpha) and granulocyte macrophage colony stimulating factor (GM-CSF) in shave biopsies from irritated and unexposed skin was studied at 0, 4, 8, and 24 hr. NAA, but not SLS, induced an increase in mRNA expression for IL-6. mRNA-expression for GM-CSF was increased after SLS exposure, but not after NAA. These findings indicate a time and substance dependent difference in the up-regulation of mRNA for different cytokines in epidermis during the first 24 hr of the irritants' reaction. This might be the effect of differences in the irritants action on the cell membranes, which is also reflected by the differences found in the elemental content at 6 hr., It has been shown that polyunsaturated fatty acids such as arachidonic and docosahexanoic acids but not monounsaturated and saturated long-chain fatty acids promote basal and nerve growth factor (NGF)-induced neurite extension of PC12 cells, a line derived from a rat pheochromocytoma. On the other hand, short-chain fatty acids and valproic acid (2-propylpentanoic acid) enhance the growth of neurite processes of the cells only in the presence of inducers. In this study, /investigators/ demonstrated that straight medium-chain fatty acids (MCFAs) at millimolar concentrations alone potently induced neuronal differentiation of PC12 cells. ... Nonanoic, decanoic, and dodecanoic acids also induced growth of neurite processes, but their maximal effects were less marked than that of octanoic acid. ...
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Color/Form

Colorless, oily liquid at ordinary temp; crystallizes when cooled, Yellowish oil

CAS No.

112-05-0, 68937-75-7
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Melting Point

12.4 °C, 12.3 °C
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pelargonic acid
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URL http://www.hmdb.ca/metabolites/HMDB0000847
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Still another embodiment herein is directed to a method for inhibiting growth of pathologically proliferating mammalian cells or for killing or inhibiting growth of mammalian host cells containing pathologic microbes (i.e., mammalian cells with viruses or microbes that are living inside the mammalian cells), in a mammal, comprising administering to said mammal a pathologic microbe or a pathologically proliferating mammalian cell antiproliferative effective amount of a blocker of the ability of the cells to export nitrosant and an agent that increases nitrosative stress. In explanation, mammalian cells defend themselves against nitrosants using their endogenous glutathione. Nitrosant reacts with glutathione to form S-nitrosoglutathione and therefore is not available to nitrosate more critical structures such as proteins or nucleic acids. S-Nitrosoglutathione itself might cause some toxicity, but cells have developed export pumps which they use to transport S-nitrosoglutathione (as well as other S-substituted glutathiones) out of the cell into the extracellular environment. Once such agents are outside the cell, they are carried away with the extracellular fluid and are much less likely to damage the cell from which they were exported. To summarize, a highly reactive nitrosant such as N2O3 or S-nitrosocysteine can react with glutathione to form S-nitrosoglutathione which is itself less reactive than the original species and which in addition is subject to selective export from the cell eliminating its toxicity to the cell. Blocking the export, as is the case in this embodiment, keeps the S-nitrosoglutathione and other nitrosated products in the cell where their toxicity is applied to the cell. Increasing nitrosative stress in the cell causes an increased amount of nitrosated products in the cell where their toxicity is applied to the cell. We turn now to the pathologic microbes; these are the same as those described above. We turn now to the pathologically proliferating mammalian cells; these are the same as the pathologically proliferating cells described above, and include, for example, pathologically proliferating cancer cells, the pathologically proliferating or enlarging cells that would cause restenosis and the pathologically proliferating or enlarging cells causing benign prostatic hypertrophy. We turn now to the blockers of the ability of the cells to export nitrosant. The blocker is preferably a substrate for P-glycoprotein or an inhibitor of P-glycoprotein. Inhibitors of P-glycoprotein include, for example, verapamil, cyclosporin, S9788, MK571 and stable S-substituted derivatives of glutathione, e.g., the 2,4-dinitrophenyl derivatives of glutathione (e.g., dinitrophenacyl glutathione). Other blockers are derivatives of glutathione in which the thiol moiety of glutathione is covalently substituted with alkyl, aryl or aralkyl where the glycyl carboxylate or both the glycyl and α-glutamyl carboxylate are esterified (e.g., with ethanol). Preferably the blocker is administered locally or is otherwise administered so as to be selective for the host cells or for the pathologically proliferating mammalian cells. The antiproliferative effective amount (dosage) of the blocker may range from 0.1 μg to 100 mg per kg of mammal body weight and the route of administration for it is topical or intravenous or oral. The agents in this embodiment that increase nitrosative stress can be the same as the manipulators of nitrosative stress administered to selectively increase nitrosative stress described above and the dosages and routes of administration described above for these apply in this embodiment. The agent that increases nitrosative stress in this embodiment can also be one that, on administration, is non-selective for host cells and pathologically proliferating mammalian cells, for example, NO-substituted verapamil (produced, for example, by replacing the methyl group in the isopropyl moiety of verpamil with —SNO or by removing the N-methyl group of verapamil and using the resulting dialkylamine as the basis for forming a NONOate which will release NO for partial conversion to nitrosant) or S-nitroso-N-acetylpencillamine administered intravenously or nitroglycerin administered orally, in a dosage of 10 μg to 100 mg/kg mammalian body weight per day. In the case of NO-substituted verpamil, a single agent functions as a blocker of the ability of the cells to export nitrosant and as agent which increases nitrosative stress.
Name
S-nitrosoglutathione
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0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
thiol
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reactant
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[Compound]
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alkyl
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aryl
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aralkyl
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Type
reactant
Reaction Step Six
Name
glycyl carboxylate
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0 (± 1) mol
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reactant
Reaction Step Seven
[Compound]
Name
glycyl and α-glutamyl carboxylate
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0 (± 1) mol
Type
reactant
Reaction Step Eight
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[Compound]
Name
isopropyl
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[Compound]
Name
2,4-dinitrophenyl
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0 (± 1) mol
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reactant
Reaction Step 18
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0 (± 1) mol
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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